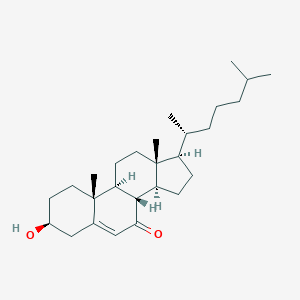

7-Ketocholesterol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-ABXCMAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033744 | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-28-9 | |

| Record name | 7-Ketocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Synthesis of 7-Ketocholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core endogenous synthesis pathways of 7-ketocholesterol (7-KC), a critical oxysterol implicated in numerous pathological conditions. This document details both the enzymatic and non-enzymatic routes of 7-KC formation, presenting quantitative data, experimental methodologies, and visual representations of the key pathways to support advanced research and therapeutic development.

Introduction to this compound

This compound is an oxidized derivative of cholesterol that is endogenously formed through both enzymatic reactions and non-enzymatic auto-oxidation.[1][2][3] It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[3][4] The accumulation of 7-KC is associated with a range of diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders, primarily due to its pro-inflammatory and pro-apoptotic effects.[1][2][3] Understanding the endogenous synthesis of 7-KC is therefore crucial for developing strategies to mitigate its pathological consequences.

Enzymatic Synthesis Pathways

The enzymatic production of this compound involves specific enzymes that act on cholesterol precursors. The two primary enzymatic pathways are detailed below.

Conversion of 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)

One of the key enzymatic routes for 7-KC synthesis is the oxidation of 7β-hydroxycholesterol. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2]

-

Substrate: 7β-hydroxycholesterol

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)

-

Product: this compound

Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, converting 7-KC back to 7β-hydroxycholesterol.[1][2] The balance between these two enzymes plays a significant role in regulating the cellular levels of 7-KC.

Oxidation of 7-dehydrocholesterol by Cholesterol-7α-hydroxylase (CYP7A1)

Another significant enzymatic pathway involves the direct oxidation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3][5] This reaction is catalyzed by cholesterol-7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme.[1][2][5][6]

-

Substrate: 7-dehydrocholesterol

-

Enzyme: Cholesterol-7α-hydroxylase (CYP7A1)

-

Product: this compound

This pathway is particularly relevant in conditions where 7-DHC levels are elevated, such as in Smith-Lemli-Opitz syndrome (SLOS), an inherited disorder of cholesterol metabolism.[5][6][7] In patients with SLOS, the accumulation of 7-DHC can lead to increased production of 7-KC via CYP7A1 activity.[5][6][8]

Non-Enzymatic Synthesis Pathway: Auto-oxidation of Cholesterol

The primary non-enzymatic route for 7-KC formation is the auto-oxidation of cholesterol. This process is initiated by reactive oxygen species (ROS), which attack the cholesterol molecule. The C7 position of cholesterol is particularly susceptible to oxidation.[4]

The auto-oxidation process typically proceeds as follows:

-

Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the C7 position of cholesterol, forming a cholesterol radical.

-

Propagation: The cholesterol radical reacts with molecular oxygen (O2) to form a cholesterol peroxyl radical. This radical can then abstract a hydrogen atom from another molecule, such as a polyunsaturated fatty acid, to form a cholesterol hydroperoxide (7α-OOH or 7β-OOH) and a new radical.

-

Termination/Decomposition: The unstable cholesterol hydroperoxides can decompose to form more stable products, including this compound, as well as 7α-hydroxycholesterol and 7β-hydroxycholesterol.[7]

This non-enzymatic pathway is a major contributor to the overall pool of 7-KC in the body, especially under conditions of oxidative stress.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions in 7-KC synthesis, the following diagrams have been generated using the DOT language.

Caption: Endogenous Synthesis Pathways of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the enzymatic synthesis of this compound. Note: Specific kinetic values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Tissue Expression | Reference |

| 11β-HSD2 | 7β-hydroxycholesterol | Data not readily available | Data not readily available | Kidney, colon, placenta | [1][2] |

| CYP7A1 | 7-dehydrocholesterol | ~3.3 | ~30 | Liver | [5] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the study of this compound synthesis.

Measurement of 11β-HSD2 Activity

Objective: To determine the enzymatic activity of 11β-HSD2 in converting 7β-hydroxycholesterol to this compound.

Materials:

-

Cell lysates or purified 11β-HSD2 enzyme

-

7β-hydroxycholesterol substrate

-

NAD+ (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a reaction mixture containing the enzyme source, 7β-hydroxycholesterol, and NAD+ in the reaction buffer.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding an organic solvent to extract the sterols.

-

Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.

-

Analyze the sample by HPLC or GC-MS to quantify the amount of this compound produced.

-

Calculate the enzyme activity based on the rate of product formation.

Measurement of CYP7A1 Activity with 7-dehydrocholesterol

Objective: To quantify the conversion of 7-dehydrocholesterol to this compound by CYP7A1.

Materials:

-

Microsomes from cells expressing CYP7A1 or purified CYP7A1

-

7-dehydrocholesterol substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Internal standard (e.g., deuterated this compound)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Pre-incubate the microsomes or purified enzyme with the NADPH regenerating system in the reaction buffer.

-

Initiate the reaction by adding the 7-dehydrocholesterol substrate.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile) containing the internal standard.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS to quantify the formation of this compound relative to the internal standard.

-

Determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration.

Caption: General Experimental Workflow for 7-KC Synthesis Assays.

Conclusion

The endogenous synthesis of this compound is a multifaceted process involving both specific enzymatic conversions and non-specific auto-oxidation of cholesterol. The interplay between these pathways dictates the cellular and systemic levels of this pro-inflammatory and cytotoxic oxysterol. A thorough understanding of the enzymes involved, their kinetics, and the factors that promote auto-oxidation is paramount for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of 7-KC in a variety of diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to this critical area of study.

References

- 1. rem.bioscientifica.com [rem.bioscientifica.com]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of 7-Dehydrocholesterol to this compound Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of 7-dehydrocholesterol to this compound is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the formation of this compound from 7-dehydrocholesterol in patients with CTX and SLO - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ketocholesterol: A Comprehensive Technical Guide on its Dietary Sources and Health Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketocholesterol (7-KC) is a prominent and biologically active oxysterol, an oxidized derivative of cholesterol. It is formed both endogenously through cholesterol auto-oxidation, primarily driven by oxidative stress, and exogenously, being present in various food products.[1][2] Unlike its precursor, cholesterol, 7-KC exhibits significant cytotoxicity and is implicated in the pathophysiology of numerous age-related and chronic diseases.[3][4] This technical guide provides an in-depth overview of the dietary sources of 7-KC, its profound health implications, and detailed experimental methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Dietary Sources of this compound

This compound is predominantly found in animal-derived food products that are rich in cholesterol and have undergone processing, heating, or prolonged storage, all of which promote cholesterol oxidation.[5][6] The presence of 7-KC in the diet is a significant route of exogenous exposure, contributing to the body's total pool of this oxysterol.

Quantitative Data on this compound in Food Products

The following tables summarize the quantitative data on 7-KC content in various food categories. It is important to note that the concentration of 7-KC can vary widely depending on factors such as processing methods, cooking temperature and duration, and storage conditions.

Table 1: this compound Content in Dairy Products

| Dairy Product | This compound Concentration | Reference |

| Cheeses with internal mold | 13.8 ± 2.5 mg/kg | [1] |

| English-type Cheeses (e.g., Cheddar) | 3.7 ± 1.2 mg/kg | [1] |

| Processed Cheeses | 40 ± 6.8% of total COPs | [1] |

| Yoghurts | 0.94 ± 0.30 mg/kg | [1] |

| Kefirs | 0.21 ± 0.04 mg/kg | [1] |

| Whole Milk Powder | ⩽4.6 ppm (sample basis) | [7] |

| Human Milk | 0.7 ± 0.3 µg/g of extracted lipids | [3] |

| Adapted Milk Formula | 3.6 ± 4.0 µg/g of extracted lipids | [3] |

| Fresh Raw Milk | 13.68 ± 0.92 ng/mL | [2] |

Table 2: this compound Content in Egg Products

| Egg Product | This compound Concentration | Reference |

| Whole Egg Powder | ⩽4.6 ppm (sample basis) | [7] |

| Commercial Egg Yolk Powder (stored) | 21 to 137 µg/g dry weight (total oxysterols) | [8] |

| Dried Egg Pasta | 6.3 to 57.0 ppm in lipids | [9] |

Table 3: this compound Content in Meat and Meat Products

| Meat Product | This compound Concentration | Reference |

| Beef Meat | ⩽3.5 ppm (sample basis) | [7] |

| Salami | 0.9 µg/g of fat | [10] |

| Pork Kabanos | 0.21 µg/g of fat | [10] |

| Smoked Bacon | 0.05 µg/g of fat | [10] |

| Poultry Kabanos | 0.03 µg/g of fat | [10] |

| Raw and Cooked Meat | 40 ng/g to 3.5 µg/g of sample | [11] |

Health Implications of this compound

This compound is a highly cytotoxic molecule that exerts its detrimental effects through the induction of oxidative stress, inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[1][5] Its accumulation in tissues is associated with a wide range of pathologies.

Atherosclerosis

7-KC is a major component of atherosclerotic plaques and is more atherogenic than cholesterol itself.[7] It contributes to the formation of foam cells by promoting lipid accumulation in macrophages and induces endothelial dysfunction, key events in the initiation and progression of atherosclerosis.[11]

Neurodegenerative Diseases

The brain is particularly susceptible to oxidative stress, leading to the formation of 7-KC.[12] This oxysterol is implicated in neurodegenerative diseases such as Alzheimer's disease, where it can alter neuronal lipid metabolism, promote inflammation, and induce nerve cell damage.[13]

Cancer

Emerging evidence suggests a role for 7-KC in cancer. It has been shown to modulate the efficacy of chemotherapeutic agents and may be involved in the progression of certain cancers, such as breast cancer.[14]

Ocular and Gastrointestinal Pathologies

7-KC is involved in the pathogenesis of age-related macular degeneration (AMD), where it accumulates in drusen deposits.[8] It is also implicated in inflammatory bowel diseases.[5]

Signaling Pathways Modulated by this compound

7-KC exerts its cellular effects by modulating several key signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction.

NF-κB Signaling Pathway

This compound is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[15] Activation of NF-κB by 7-KC leads to the increased expression of pro-inflammatory cytokines such as IL-6 and IL-8.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells | MDPI [mdpi.com]

- 9. Phospholipidosis and down-regulation of the PI3-K/PDK-1/Akt signalling pathway are vitamin E inhibitable events associated with this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces P-glycoprotein through PI3K/mTOR signaling in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces P-glycoprotein through PI3K/mTOR signaling in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. kumc.edu [kumc.edu]

- 15. content.abcam.com [content.abcam.com]

- 16. ucl.ac.uk [ucl.ac.uk]

7-Ketocholesterol role in atherosclerosis development

An In-depth Technical Guide on the Role of 7-Ketocholesterol in Atherosclerosis Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (7-KC) is the most abundant cholesterol oxidation product found in oxidized low-density lipoprotein (oxLDL) and human atherosclerotic plaques.[1][2][3] Its formation, primarily through the non-enzymatic autooxidation of cholesterol, is a critical event in the pathogenesis of atherosclerosis.[3][4][5] Unlike native cholesterol, 7-KC exhibits potent cytotoxic and pro-inflammatory properties that contribute to multiple stages of plaque development, including endothelial dysfunction, macrophage foam cell formation, smooth muscle cell proliferation, and plaque instability.[1][5][6] This document provides a comprehensive technical overview of the molecular mechanisms by which 7-KC drives atherogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Formation and Accumulation in Atherosclerotic Plaques

7-KC is formed via the free radical-catalyzed or singlet oxygen-mediated oxidation of cholesterol and its esters, particularly within LDL particles deposited in the arterial intima.[4][7] This process is catalyzed by transition metals like iron and copper, which are abundant in the blood and atherosclerotic lesions.[4] Consequently, 7-KC accumulates to high levels in plaques.[8][9][10] Clinical studies have demonstrated a significant correlation between elevated serum 7-KC concentrations and the presence and severity of coronary artery disease (CAD).[3][11][12]

Table 1: Clinical Correlation of Serum this compound (s-7KCHO) with Coronary Artery Disease

| Group | Serum 7-KC Concentration (ng/mL) | Statistical Significance | Reference(s) |

| Normal Coronary Arteries | 19.0 ± 11.3 | p<0.01 (vs. CAD) | [11][12] |

| Coronary Artery Disease (CAD) | 32.4 ± 23.1 | - | [11][12] |

Pathogenic Roles and Molecular Mechanisms

7-KC contributes to atherosclerosis through its detrimental effects on the primary vascular cell types: endothelial cells, macrophages, and smooth muscle cells.

Endothelial Dysfunction

Endothelial dysfunction is an early event in atherosclerosis. 7-KC compromises the integrity of the endothelial barrier, promoting inflammation and monocyte recruitment.[6][13][14] It induces endothelial cell apoptosis and necrosis, reduces nitric oxide (NO) bioavailability, and promotes an inflammatory phenotype.[13][15][16][17]

Key Mechanisms:

-

Induction of Apoptosis: 7-KC triggers apoptosis in endothelial cells through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and the activation of caspase cascades (-3/7, -8, -12).[16][18][19]

-

Pro-inflammatory Cytokine Production: It stimulates the release of inflammatory mediators like IL-1β, IL-6, and IL-8.[17][18][20]

-

Endothelial-Mesenchymal Transition (EndMT): 7-KC can induce endothelial cells to lose their characteristic markers (like VE-cadherin) and gain mesenchymal markers (like α-smooth muscle actin), promoting fibrosis.[21]

Table 2: Quantitative Effects of 7-KC on Endothelial Cells

| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |

| Bovine Aortic Endothelial Cells | >10 µg/mL | 20 hours | Significant DNA fragmentation (apoptosis) | |

| Human Microvascular Endothelial Cells | Not specified | Not specified | Activation of caspases-3/7, -8, and -12 | [19] |

| hCMEC/D3 (Human Brain Endothelial) | Dose-dependent | Not specified | Loss of cell viability, increased apoptosis/necrosis, increased IL-1β, IL-6, IL-8 mRNA | [17] |

| Choroidal Endothelial Cells | Not specified | 72 hours | Reduced tube formation, increased migration | [21] |

Macrophage Foam Cell Formation

A hallmark of atherosclerosis is the accumulation of lipid-laden macrophages, or "foam cells," in the arterial wall. 7-KC plays a pivotal role in this process.[2][22][23]

Key Mechanisms:

-

Monocyte Differentiation: 7-KC induces the differentiation of monocytes (e.g., THP-1 cells) into macrophages, a critical step preceding foam cell formation.[22][24] This effect is dose- and time-dependent.[22]

-

Lipid Accumulation: It promotes the uptake of modified lipoproteins (like acetylated LDL) and impairs cholesterol efflux from macrophages, leading to massive intracellular lipid accumulation.[22][23][25]

-

Pro-inflammatory Activation: 7-KC polarizes macrophages towards a pro-inflammatory M1 phenotype, further amplifying the inflammatory response within the plaque.[3]

Table 3: Quantitative Effects of 7-KC on Monocytes and Macrophages

| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |

| THP-1 Monocytes | 10 µg/mL | 7 days | 45% of cells became adherent and differentiated (vs. <5% for control) | [22][24] |

| Mouse Peritoneal Macrophages | >50 nmol/mg cell protein | Not specified | Impaired cholesterol efflux | [25] |

| RAW 264.7 Macrophages | Not specified | 24 hours | Transformation into foam cells, lipid droplet accumulation | [23] |

Vascular Smooth Muscle Cell (VSMC) Dysfunction

VSMCs contribute to the fibrous cap that stabilizes atherosclerotic plaques. However, their abnormal proliferation, migration, and apoptosis, influenced by 7-KC, can lead to plaque instability.[26][27]

Key Mechanisms:

-

Proliferation and Migration: 7-KC stimulates VSMC migration and proliferation, contributing to the thickening of the arterial wall.[26] This is mediated by signaling pathways involving the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt.[26]

-

Induction of Apoptosis: At higher concentrations or with prolonged exposure, 7-KC induces VSMC apoptosis, which can weaken the fibrous cap and increase the risk of plaque rupture.[10][27][28] This process involves ROS production, ER stress, and cytochrome c release.[10][27]

-

Vascular Calcification: 7-KC enhances inorganic phosphate (Pi)-induced vascular calcification by promoting VSMC apoptosis and phenotypic changes.[29]

Table 4: Quantitative Effects of 7-KC on Vascular Smooth Muscle Cells (VSMCs)

| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |

| Rabbit Aortic SMCs | 25 µM | 16 hours | ~50% loss of cell viability | [27] |

| Human Aortic SMCs | Not specified | Not specified | Upregulation of Nox-4, induction of ER stress and apoptosis | [10] |

| Bovine VSMCs | Not specified | Not specified | Enhanced calcium deposition and apoptosis in the presence of inorganic phosphate | [29] |

Core Signaling Pathways

7-KC exerts its pathogenic effects by activating multiple complex and interconnected signaling pathways.

Inflammatory Signaling

7-KC is a potent pro-inflammatory stimulus.[4][5] A primary mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream pathways leading to the production of inflammatory cytokines.[30]

Caption: 7-KC activates TLR4, leading to cytokine production via MyD88- and TRIF-dependent pathways.[30]

Oxidative Stress and Apoptosis Signaling

7-KC is a powerful inducer of oxidative stress, primarily through the activation of NADPH oxidase (NOX) enzymes, particularly Nox4 in VSMCs.[3][10] The resulting ROS production triggers ER stress and activates intrinsic apoptosis pathways.[10][28]

Caption: 7-KC induces apoptosis via Nox4-mediated ROS production, ER stress, and mitochondrial pathways.[10][28][31]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of 7-KC's role in atherosclerosis.

Protocol: In Vitro Foam Cell Formation Assay

This protocol describes the induction of foam cells from a monocyte cell line (e.g., THP-1) using 7-KC.[22][24]

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Differentiation: Seed THP-1 cells in 6-well plates. Treat cells with this compound (e.g., 10 µg/mL, delivered via a cyclodextrin carrier) for up to 7 days to induce differentiation into adherent macrophages. A control group should be treated with the vehicle alone.

-

Lipid Loading: After differentiation, remove the 7-KC-containing medium. Add fresh medium containing a lipid source, such as acetylated LDL (AcLDL, 50 µg/mL), and incubate for an additional 24-48 hours.

-

Staining and Visualization:

-

Wash cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain for neutral lipids by incubating with Oil Red O solution for 30 minutes.

-

Wash with water to remove excess stain.

-

Counterstain nuclei with hematoxylin if desired.

-

-

Analysis: Visualize cells under a light microscope. Foam cells are identified by the presence of abundant, bright red lipid droplets in the cytoplasm. Quantification can be performed by extracting the Oil Red O stain with isopropanol and measuring absorbance at ~510 nm.

Protocol: Quantification of Serum 7-KC by GC-MS

This protocol outlines the measurement of 7-KC in serum samples, as performed in clinical studies.[11][12]

-

Sample Preparation:

-

To a serum sample (e.g., 1 mL), add an internal standard (e.g., deuterated 7-KC) to correct for procedural losses.

-

Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide and heating to release 7-KC from its esterified form.

-

-

Lipid Extraction: After saponification, extract the non-saponifiable lipids (including 7-KC and cholesterol) using an organic solvent like hexane or diethyl ether.

-

Derivatization: Evaporate the organic solvent under nitrogen. To make the sterols volatile for gas chromatography, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the different sterols based on their boiling points.

-

The eluting compounds are ionized and detected by a mass spectrometer (MS), often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

-

Quantification: Identify 7-KC based on its retention time and specific mass fragments. Calculate the concentration by comparing the peak area of endogenous 7-KC to the peak area of the internal standard.

Workflow: Investigating 7-KC-Induced Gene Expression

This workflow illustrates the steps to analyze changes in gene expression in vascular cells following 7-KC treatment.[7]

Caption: A typical workflow to quantify changes in gene expression induced by 7-KC using qPCR.

Implications for Drug Development

The central role of 7-KC in atherosclerosis makes it a compelling target for therapeutic intervention. Strategies could include:

-

Inhibition of 7-KC Formation: Developing antioxidants that specifically prevent cholesterol oxidation within LDL particles.

-

Neutralization or Removal of 7-KC: Designing agents that can sequester or facilitate the metabolic clearance of 7-KC from plaques.

-

Targeting Downstream Pathways: Developing inhibitors for key signaling nodes activated by 7-KC, such as TLR4, Nox4, or specific kinases in the pro-inflammatory and apoptotic pathways.

Conclusion

This compound is not an innocent bystander but an active participant in the development and progression of atherosclerosis.[6][8] It drives pathology by inducing endothelial dysfunction, promoting foam cell formation, altering smooth muscle cell behavior, and creating a pro-inflammatory, pro-oxidant microenvironment within the arterial wall.[3][5][14] A thorough understanding of its molecular mechanisms, supported by the quantitative data and experimental approaches outlined in this guide, is critical for developing novel diagnostics and therapeutics to combat atherosclerotic cardiovascular disease.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model | PLOS One [journals.plos.org]

- 5. An insight on 7- ketocholesterol mediated inflammation in atherosclerosis and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A pathogenic oxysterol in atherosclerosis and lysosomal storage disorders - Molecular insights and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxysterols and atherosclerosis [pubmed.ncbi.nlm.nih.gov]

- 9. Oxysterols in Vascular Cells and Role in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Significance of Serum this compound Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]

- 12. Clinical significance of serum this compound concentrations in the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and 5,6-secosterol induce human endothelial cell dysfunction by differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of oxysterols in vascular ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis in endothelial cells treated with cholesterol oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Ergothioneine on this compound-Induced Endothelial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces ATM/ATR, Chk1/Chk2, PI3K/Akt signalings, cytotoxicity and IL-8 production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Protective Effect of Ergothioneine against this compound-Induced Mitochondrial Damage in hCMEC/D3 Human Brain Endothelial Cells - ProQuest [proquest.com]

- 21. This compound induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of monocyte differentiation and foam cell formation in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective Removal of 7KC by a Novel Atherosclerosis Therapeutic Candidate Reverts Foam Cells to a Macrophage-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 24. experts.azregents.edu [experts.azregents.edu]

- 25. Sterol efflux is impaired from macrophage foam cells selectively enriched with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound and cholesterol-5alpha,6alpha-epoxide induce smooth muscle cell migration and proliferation through the epidermal growth factor receptor/phosphoinositide 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. This compound Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound, a major oxysterol, promotes pi-induced vascular calcification in cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of 7-Ketocholesterol-Induced Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (7KC), a prominent and cytotoxic oxysterol, is a product of cholesterol auto-oxidation and is implicated in the pathophysiology of numerous age-related and inflammatory diseases. A primary mechanism of its toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This guide provides a comprehensive technical overview of the core mechanisms by which 7KC instigates oxidative stress, detailing the key signaling pathways, molecular players, and downstream consequences. This document is intended to serve as a resource for researchers and professionals in drug development investigating the pathological roles of 7KC and exploring potential therapeutic interventions.

Introduction to this compound and Oxidative Stress

This compound is formed non-enzymatically through the oxidation of cholesterol, a fundamental component of cellular membranes.[1] Its accumulation in tissues is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[2] A unifying feature of 7KC-associated cellular damage is the induction of a robust oxidative stress response. This guide will dissect the multifaceted mechanisms of 7KC-induced oxidative stress, from the initial triggers to the ultimate cellular demise.

Core Mechanisms of this compound-Induced Oxidative Stress

The pro-oxidant effects of 7KC are multifaceted, involving the direct activation of ROS-producing enzymes, disruption of organelle function, and impairment of the cell's antioxidant defense systems. A central concept in 7KC-induced cell death is "oxiapoptophagy," a term that encapsulates the interconnected processes of oxidative stress, apoptosis, and autophagy.[3]

Activation of NADPH Oxidases (NOX)

A primary and rapid response to 7KC exposure is the activation of the NADPH oxidase (NOX) family of enzymes, which are dedicated producers of ROS.[2]

-

NOX4 Upregulation: In vascular smooth muscle cells, 7KC has been shown to significantly upregulate the expression of Nox-4, a key ROS-generating homologue. This upregulation is a critical event, as silencing Nox-4 expression can prevent the deleterious effects of 7KC.[1]

-

Translocation of NOX Components: In neutrophils, 7KC promotes the translocation of cytosolic NOX components to the cell membrane, leading to the assembly and activation of the NOX enzyme complex and a subsequent burst of ROS production.[2][4]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a major site of protein folding and lipid biosynthesis. 7KC can perturb ER homeostasis, leading to a condition known as ER stress, which is intricately linked to oxidative stress.

-

Unfolded Protein Response (UPR): 7KC triggers the unfolded protein response (UPR), a signaling cascade initiated by the accumulation of misfolded proteins in the ER. Key markers of the UPR, such as the chaperone GRP78/Bip and the pro-apoptotic transcription factor CHOP/GADD153, are upregulated in response to 7KC.[1][5]

-

Calcium Dysregulation: ER stress is often associated with the release of calcium (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ can further stimulate ROS production by mitochondria.

Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of ROS. 7KC induces significant mitochondrial dysfunction, contributing to a vicious cycle of oxidative stress.

-

Mitochondrial ROS Production: 7KC treatment leads to an increase in mitochondrial ROS production.[6]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential. 7KC induces a significant loss of ΔΨm, which precedes the activation of apoptotic pathways.[7]

-

Cytochrome c Release: The loss of ΔΨm is often followed by the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic pathway of apoptosis.

Impairment of Antioxidant Defenses

7KC not only stimulates ROS production but also weakens the cell's antioxidant defense mechanisms, further exacerbating the state of oxidative stress.

-

Depletion of Glutathione (GSH): Glutathione is a major intracellular antioxidant. 7KC treatment has been shown to lead to a rapid decrease in cellular GSH content.

-

Modulation of Antioxidant Enzymes: 7KC can alter the activity of key antioxidant enzymes. For instance, in MC3T3-E1 cells, 7KC treatment leads to a significant decrease in superoxide dismutase (SOD) activity.[3]

Downstream Consequences of this compound-Induced Oxidative Stress

The excessive production of ROS and the compromised antioxidant defenses triggered by 7KC lead to widespread damage to cellular macromolecules, ultimately culminating in cell death.

Lipid Peroxidation

The polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation.

-

Formation of Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE): Lipid peroxidation generates reactive aldehydes such as MDA and 4-HNE. These molecules can form adducts with proteins and DNA, further propagating cellular damage.[8] In MC3T3-E1 cells, 7KC treatment results in increased levels of MDA.[3]

Protein Damage

ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls and other modifications that can impair protein function.

DNA Damage

Oxidative stress can cause damage to DNA, including single- and double-strand breaks and the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).

Cell Death Pathways

The culmination of 7KC-induced oxidative stress is the activation of programmed cell death pathways.

-

Apoptosis: 7KC is a potent inducer of apoptosis, characterized by the activation of caspases, particularly caspase-3, -8, and -12.[8][9] The release of cytochrome c from mitochondria is a key event in the 7KC-induced apoptotic cascade.

-

Autophagy: In addition to apoptosis, 7KC can also induce autophagy, a process of cellular self-digestion. The interplay between apoptosis and autophagy in the context of 7KC toxicity is complex and is a component of "oxiapoptophagy".[3]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on markers of oxidative stress and cell viability.

Table 1: Effect of this compound on Cell Viability

| Cell Line | 7KC Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |

| Eahy926 | 10 | 24 | Cytotoxicity noted | [10] |

| Eahy926 | 20 | 24 | Evident morphologic changes | [10] |

| R28 | 10 | 24 | 76.1 ± 2.3 | [9] |

| R28 | 20 | 24 | 53.4 ± 4.7 | [9] |

| R28 | 40 | 24 | 43.4 ± 3.9 | [9] |

| MC3T3-E1 | 5 | 24 | Significantly decreased | |

| MC3T3-E1 | 10 | 24 | Significantly decreased | |

| MC3T3-E1 | 20 | 24 | Significantly decreased | |

| MC3T3-E1 | 40 | 24 | Significantly decreased | |

| N2a | 50 | 48 | ~50% (IC50) | [7] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Line | 7KC Concentration (µg/ml) | Incubation Time (h) | ROS Level (% of Control) | Reference |

| Endothelial Cells | 10 | Not specified | 152 | |

| Endothelial Cells | 20 | Not specified | 185 | |

| Human Aortic SMCs | 40 | 16 | Significant increase | [1] |

| MC3T3-E1 | 10 µM | Not specified | Increased | [3] |

| MC3T3-E1 | 20 µM | Not specified | Increased | [3] |

| MC3T3-E1 | 40 µM | Not specified | Increased | [3] |

| N2a | 50 µM | 48 | Significant increase | [7] |

Table 3: Effect of this compound on Lipid Peroxidation and Antioxidant Enzymes

| Cell Line | 7KC Concentration (µM) | Parameter | Result | Reference |

| MC3T3-E1 | 10, 20, 40 | MDA Level | Significantly increased | [3] |

| MC3T3-E1 | 10, 20, 40 | SOD Activity | Significantly decreased | [3] |

Table 4: Effect of this compound on Apoptosis Markers

| Cell Line | 7KC Concentration (µg/ml) | Marker | Result | Reference |

| R28 | 20 | Caspase-8 activity | Increased | [9] |

| R28 | 20 | Caspase-12 activity | Increased | [9] |

| R28 | 20 | Caspase-3 activity | Increased | [9] |

| R28 | 20 | Caspase-9 activity | Not activated | [9] |

| Human Aortic SMCs | 40 | Caspase-3 cleavage | Enhanced | [2] |

| Human Aortic SMCs | 40 | PARP cleavage | Enhanced | [2] |

| MC3T3-E1 | 10, 20, 40 µM | Cleaved caspase-3 | Increased | [3] |

| MC3T3-E1 | 10, 20, 40 µM | Bax/Bcl-2 ratio | Increased | [3] |

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying 7KC-induced oxidative stress.

Caption: Signaling pathways of this compound-induced oxidative stress.

Caption: Experimental workflow for studying 7KC-induced oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading or plates with coverslips for microscopy).

-

Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

-

Following treatment, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Assessment of Lipid Peroxidation

Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.

Protocol:

-

Harvest cells after treatment with this compound and prepare cell lysates.

-

Prepare MDA standards.

-

To 100 µL of cell lysate or standard, add 100 µL of SDS solution and mix.

-

Add 2.5 mL of TBA/Buffer Reagent.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples in an ice bath for 10 minutes to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration in the samples using the standard curve.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Assay: JC-1 Assay

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

-

Seed and treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Prepare a JC-1 staining solution (typically 1-5 µg/mL) in culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.

Measurement of Caspase-3 Activity

Assay: Fluorometric Caspase-3 Activity Assay

Principle: This assay utilizes a specific caspase-3 substrate (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Cleavage of the substrate by active caspase-3 releases the fluorophore, and the resulting fluorescence is proportional to caspase-3 activity.

Protocol:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well black plate, add an equal amount of protein from each lysate.

-

Prepare a reaction buffer containing the caspase-3 substrate.

-

Add the reaction buffer to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.

-

Express caspase-3 activity as relative fluorescence units per milligram of protein.

Western Blot Analysis for Protein Expression (e.g., Nox4)

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

-

Prepare total protein lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nox4) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inducer of oxidative stress, employing a multi-pronged attack on cellular homeostasis. Its ability to activate ROS-producing enzymes, trigger ER stress, induce mitochondrial dysfunction, and impair antioxidant defenses creates a highly toxic intracellular environment. The resulting damage to lipids, proteins, and DNA ultimately leads to cell death through apoptotic and autophagic pathways. A thorough understanding of these intricate mechanisms is paramount for the development of therapeutic strategies aimed at mitigating the pathological consequences of 7KC accumulation in a variety of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of 7KC-induced oxidative stress. Further research is warranted to fully elucidate the quantitative aspects of these processes in different cell types and disease models, which will be crucial for the identification of novel therapeutic targets.

References

- 1. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. health.uconn.edu [health.uconn.edu]

- 4. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

7-Ketocholesterol: A Pivotal Mediator in the Progression of Neurodegenerative Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Ketocholesterol (7-KC), a major product of cholesterol auto-oxidation, is increasingly implicated as a key neurotoxic agent in the pathology of several neurodegenerative diseases. Elevated levels of 7-KC have been identified in the brain tissue and cerebrospinal fluid of patients with Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis. This oxysterol instigates a cascade of detrimental cellular events, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and programmed cell death. This technical guide provides an in-depth review of the current understanding of 7-KC's role in neurodegeneration, detailing its mechanisms of action, summarizing key quantitative findings, and providing established experimental protocols to facilitate further research in this critical area. The visualization of core signaling pathways and experimental workflows is provided to offer a clear and comprehensive overview for researchers and professionals in drug development.

Introduction: The Rise of a Neurotoxic Oxysterol

Cholesterol, an essential component of neuronal membranes, is highly susceptible to oxidation under conditions of oxidative stress, a common feature of the aging and diseased brain. This non-enzymatic oxidation gives rise to a class of molecules known as oxysterols, among which this compound (7-KC) is one of the most abundant and cytotoxic. Unlike cholesterol, certain oxysterols, and potentially 7-KC, can traverse the blood-brain barrier, leading to their accumulation in the central nervous system (CNS).[1] Endogenously produced 7-KC within the CNS further contributes to a vicious cycle of oxidative damage and cellular dysfunction.[1]

The presence of 7-KC has been confirmed in the brains of Alzheimer's disease (AD) patients, and its levels are found to be elevated in the cerebrospinal fluid (CSF) and plasma of individuals with various neurological disorders.[2] This accumulation is not merely a biomarker of oxidative stress but an active contributor to the neurodegenerative process. 7-KC has been shown to trigger inflammatory pathways and induce apoptosis in both neurons and glial cells, positioning it as a critical, druggable target in the fight against these debilitating diseases.[2]

Mechanisms of this compound-Induced Neurotoxicity

7-KC exerts its neurotoxic effects through a multi-pronged assault on neuronal and glial cells, primarily through the induction of oxidative stress, initiation of apoptotic signaling cascades, and promotion of a pro-inflammatory environment.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of 7-KC toxicity is the overproduction of reactive oxygen species (ROS). 7-KC treatment of neuronal cells leads to a significant increase in ROS, which in turn damages cellular components, including lipids, proteins, and DNA. This surge in ROS is closely linked to mitochondrial dysfunction. 7-KC can induce a loss of the mitochondrial transmembrane potential (ΔΨm), a critical event that impairs ATP production and initiates the intrinsic apoptotic pathway.[3][4]

Apoptotic Signaling Pathways

7-KC is a potent inducer of apoptosis in neuronal cells through the activation of multiple signaling pathways. A key pathway involves the generation of ROS, which then triggers the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] This is followed by the modulation of the Akt survival pathway.[5]

7-KC-induced apoptosis proceeds through both the extrinsic (caspase-8 dependent) and intrinsic (mitochondria-mediated) pathways.[5] In the intrinsic pathway, 7-KC leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5][6]

Neuroinflammation

7-KC is a significant contributor to the neuroinflammatory processes observed in neurodegenerative diseases. It can activate microglia, the resident immune cells of the CNS, leading to the release of pro-inflammatory cytokines and chemokines.[7] In microglia, 7-KC can induce the translocation of NF-κB to the nucleus, resulting in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS).[7] This microglial activation can indirectly lead to neuronal damage.[7] Furthermore, studies have shown that 7-KC can increase the expression of inflammatory cytokines like IL-1β, IL-6, and IL-8.

Quantitative Data on this compound in Neurodegenerative Diseases

The following tables summarize key quantitative findings related to 7-KC levels in various neurodegenerative diseases and in vitro models. These data highlight the consistent association between elevated 7-KC and disease states.

| Disease | Sample Type | 7-KC Concentration in Patients | 7-KC Concentration in Controls | Fold Change/Significance | Reference |

| Alzheimer's Disease | Brain Tissue (Frontal Cortex) | Increased with disease progression | Lower in early stages | Significant increase | [8] |

| Cerebrospinal Fluid (CSF) | Higher levels correlated with lower Aβ42 | Lower levels | p = 0.041 | [9] | |

| 3xTg-AD Mouse Brain | Higher than controls | Lower than 3xTg-AD mice | Significant increase | [1][2] | |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Elevated levels of 7α,(25R)26-dihydroxycholesterol (a related oxysterol) | Lower levels | Significantly elevated | [6][10] |

| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | 1.2 µg/L (median) | 0.9 µg/L (median) | p = 0.002 | [11] |

| Serum | Positively associated with serum neurofilament light chain (sNfL) | Lower association | p = 0.032 | [6][12] | |

| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid (CSF) | Elevated cholesterol, but specific 7-KC levels not consistently reported as elevated | Lower cholesterol | - | [4][13] |

| Cell Line | 7-KC Concentration | Effect | IC50/EC50 | Reference |

| N2a (murine neuroblastoma) | 50 µM | Induction of cell death, ROS overproduction, loss of mitochondrial membrane potential | - | [3] |

| PC12 (rat pheochromocytoma) | Not specified | Induction of apoptosis | - | [5] |

| SH-SY5Y (human neuroblastoma) | > 30 µM | Significant decrease in cell viability | LD50 = 37 µM | |

| Human Microvascular Endothelial Cells | 2.5-40 µg/mL | Dose-dependent induction of apoptosis | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of 7-KC on neuronal cells.

Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of 7-KC for treating cultured cells.

Materials:

-

This compound (crystalline solid)

-

Ethanol (absolute)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.2

Protocol:

-

Stock Solution Preparation (in organic solvent):

-

Dissolve crystalline 7-KC in an organic solvent of choice. Common solvents and their approximate solubilities are:

-

Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.

-

Store the stock solution at -20°C. For DMSO stocks, it is recommended to use them within one month and for ethanol stocks, up to 6 months at -80°C.[7]

-

-

Working Solution Preparation (for cell treatment):

-

Method A (Ethanol):

-

Thaw the ethanol stock solution.

-

For a final concentration of 50 µM 7-KC in a culture, a stock solution of 2 mM can be prepared by dissolving 800 µg of 7-KC in a mixture of 0.04 mL absolute ethanol and 0.96 mL culture medium.[3]

-

Further dilute this stock solution in culture medium to achieve the desired final concentration for treating cells.

-

-

Method B (Aqueous buffer):

-

For maximum solubility in aqueous buffers, first dissolve 7-KC in ethanol.

-

Dilute the ethanol-dissolved 7-KC with the aqueous buffer of choice (e.g., PBS). A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[5]

-

It is not recommended to store the aqueous solution for more than one day.[5]

-

-

Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

Objective: To quantify intracellular ROS levels in neuronal cells following 7-KC treatment.

Materials:

-

Dihydroethidium (DHE)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Protocol:

-

DHE Stock Solution: Prepare a 10-20 mM stock solution of DHE in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Cell Seeding: Seed neuronal cells (e.g., N2a or SH-SY5Y) in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy). Allow cells to adhere and grow to the desired confluency.

-

7-KC Treatment: Treat the cells with the desired concentration of 7-KC for the specified duration (e.g., 48 hours).[3] Include appropriate vehicle controls.

-

DHE Staining:

-

Prepare a fresh working solution of DHE (typically 5-10 µM) in pre-warmed serum-free medium or PBS immediately before use.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the DHE solution and wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement:

-

Microscopy: Immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set (excitation ~518 nm, emission ~605 nm).

-

Plate Reader: Add fresh PBS or culture medium to the wells and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Western Blot for Bcl-2 and Bax

Objective: To determine the relative protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Cell Lysis: After 7-KC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.

Therapeutic Implications and Future Directions

The central role of 7-KC in driving key pathological processes in neurodegenerative diseases makes it an attractive therapeutic target. Strategies aimed at reducing 7-KC levels or mitigating its downstream effects hold significant promise. These include:

-

Antioxidant Therapies: Compounds that can scavenge ROS or boost endogenous antioxidant defenses could reduce the formation of 7-KC from cholesterol.

-

Inhibition of 7-KC-Induced Signaling: Targeting key nodes in the 7-KC-induced apoptotic and inflammatory pathways, such as NF-κB or specific caspases, could prevent neuronal cell death.

-

Enhancing 7-KC Metabolism: Promoting the conversion of 7-KC to less toxic metabolites could be a viable strategy to reduce its neurotoxic burden.

Future research should focus on further elucidating the precise mechanisms by which 7-KC contributes to the progression of specific neurodegenerative diseases. The development of more sensitive and specific methods for the in vivo imaging of 7-KC would be invaluable for both diagnostic and therapeutic monitoring. Furthermore, the screening of small molecule libraries to identify potent inhibitors of 7-KC-induced neurotoxicity is a critical next step in translating our understanding of this pathological oxysterol into novel treatments for neurodegenerative diseases.

Conclusion

This compound has emerged as a critical and multifaceted neurotoxin that actively participates in the progression of a range of neurodegenerative diseases. Its ability to induce oxidative stress, trigger apoptotic cell death, and fuel neuroinflammation places it at a nexus of pathological pathways. The quantitative data and experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to further investigate the role of 7-KC and to develop novel therapeutic strategies targeting this key driver of neurodegeneration.

References

- 1. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebrospinal fluid ceramides from patients with multiple sclerosis impair neuronal bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Defective cholesterol metabolism in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The cholesterol autoxidation products, this compound and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scifac.hku.hk [scifac.hku.hk]

- 9. Cerebrospinal Fluid this compound Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Levels of 7-oxocholesterol in cerebrospinal fluid are more than one thousand times lower than reported in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cholesterol autoxidation products, this compound and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis | Quanterix [quanterix.com]

- 13. Defective cholesterol metabolism in amyotrophic lateral sclerosis. — Oxford University Centre for Integrative Neuroimaging [oxcin.ox.ac.uk]

Topic: 7-Ketocholesterol Apoptosis Induction in Vascular Smooth Muscle Cells

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-ketocholesterol (7-KC) is a prominent oxysterol formed from the oxidation of cholesterol and is found in significant quantities within atherosclerotic plaques and the plasma of individuals with high cardiovascular risk.[1] In the context of atherosclerosis, 7-KC is known to exert cytotoxic effects on vascular smooth muscle cells (VSMCs), primarily through the induction of apoptosis.[1] This process of programmed cell death contributes to the instability of atherosclerotic plaques. Understanding the molecular mechanisms by which 7-KC induces apoptosis in VSMCs is critical for developing therapeutic strategies to mitigate the progression of atherosclerosis. This guide provides a detailed overview of the core signaling pathways, quantitative experimental data, and key laboratory protocols related to this process.

Core Signaling Pathways in 7-KC-Induced VSMC Apoptosis

This compound triggers a complex network of signaling events that converge on the activation of the apoptotic machinery. The primary pathways involve the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and disruptions in calcium homeostasis.

Oxidative Stress and Nox4-Mediated Pathway

A central mechanism in 7-KC-induced apoptosis is the generation of oxidative stress.[1] 7-KC stimulates a robust upregulation of Nox4, a homolog of NAD(P)H oxidase that generates ROS.[1][2] This increase in ROS, particularly hydrogen peroxide, acts as a key signaling molecule.[2][3] The Nox4-mediated ROS production initiates downstream events, including ER stress and mitochondrial damage, ultimately leading to apoptosis.[1][2] Silencing Nox4 expression has been shown to significantly reduce 7-KC-induced ROS production and abolish the subsequent apoptotic events.[1]

Mitochondrial (Intrinsic) Apoptosis Pathway

The mitochondria play a crucial role in the execution of 7-KC-induced apoptosis.[4] The process involves the pro-apoptotic Bcl-2 family member, Bax. Following treatment with 7-KC, Bax is rapidly upregulated and translocates from the cytosol to the mitochondria.[4][5] This event leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[4][5] Cytosolic cytochrome c is a key event that triggers the formation of the apoptosome and activates the caspase cascade.[6] Notably, this cytochrome c release occurs without mitochondrial swelling and can be reversible in its early stages.[4][5]

Endoplasmic Reticulum (ER) Stress Pathway

7-KC is a potent inducer of ER stress, a condition characterized by the accumulation of unfolded proteins.[1] This triggers the Unfolded Protein Response (UPR), which is marked by the activation of IRE-1 and the induction of the chaperone GRP78/Bip and the cell death effector CHOP.[1] The activation of the IRE-1/JNK/AP-1 signaling cascade by 7-KC promotes the expression of Nox4, linking ER stress directly to the oxidative stress pathway.[1] Prolonged or severe ER stress ultimately culminates in apoptosis.[3] Interestingly, autophagy induced by 7-KC can mitigate cell death by suppressing the ER stress–apoptosis pathway, suggesting a complex interplay between these cellular processes.[2][3]

Calcium Signaling Pathway

Intracellular calcium (Ca2+) homeostasis is disrupted by 7-KC. Studies show that 7-KC induces an influx of extracellular Ca2+, which is critical for the activation of caspase-3 and subsequent DNA fragmentation.[7] In the absence of extracellular Ca2+, the apoptotic effects of 7-KC on caspase-3 activity and DNA fragmentation are not observed.[7] Furthermore, the calcium channel blocker nifedipine significantly decreases the 7-KC-induced Ca2+ influx and apoptosis, highlighting the essential role of Ca2+ influx in mediating the apoptotic signal.[7]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound on vascular smooth muscle cells.

Table 1: Dose- and Time-Dependent Effects of this compound on VSMCs

| Parameter Measured | 7-KC Concentration | Incubation Time | Observed Effect | Cell Type | Reference |

| Cell Viability | 25 µM | 16 hours | ~50% loss of viability | Rabbit Aortic SMCs | [4] |

| Cell Viability | 20 µM | 16 hours | Significant decrease vs. control | Human Aortic SMCs (HASMCs) | [3] |

| Apoptosis (TUNEL) | 25 µM | 16 hours | Significant increase in TUNEL-positive nuclei | Rabbit Aortic SMCs | [4] |

| Apoptosis (Annexin V) | 20 µM | 16 hours | Significant increase in Annexin V+/PI- cells | HASMCs | [3] |

| Cytochrome c Release | 25 µM | 8 hours | 65% release into cytosol | Rabbit Aortic SMCs | [5] |

| Cytochrome c Release | 25 µM | 16 hours | Almost complete release into cytosol | Rabbit Aortic SMCs | [5] |

| Caspase-3 Cleavage | 20 µM | 16 hours | Significant enhancement | HASMCs | [3] |

| Nox-4 Upregulation | 40 µg/ml (~100 µM) | Not specified | ~Threefold increase from basal level | Human Aortic SMCs | [1] |

| DNA Fragmentation | 50 µM | Not specified | Positive TUNEL staining | Human Vascular SMCs | [7] |

Table 2: Effects of Inhibitors and Genetic Modifications on 7-KC-Induced Apoptosis

| Experimental Condition | 7-KC Treatment | Observed Effect | Cell Type | Reference |

| Nifedipine (Ca2+ channel blocker) | 50 µM | Significantly decreased Ca2+ influx, caspase-3 activity, and DNA fragmentation. | Human Vascular SMCs | [7] |

| zVAD-fmk (Pan-caspase inhibitor) | 25 µM | Prevented DNA fragmentation and inhibited SMC death by 75%. Did not block cytochrome c release. | Rabbit Aortic SMCs | [4][5] |

| Nox4 siRNA | 20 µM / 16 hours | Attenuated cell death. | HASMCs | [3] |

| Nox4 siRNA | 40 µg/ml / 24 hours | Abolished apoptotic events and significantly reduced ROS production. | Human Aortic SMCs | [1] |

| 3-Methyladenine (Autophagy inhibitor) | 20 µM | Exaggerated 7-KC-induced ER stress and cell death. | HASMCs | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study 7-KC-induced apoptosis in VSMCs.

Cell Viability Assay (using Cell Counting Kit-8)

This protocol assesses the reduction in cell viability, an indicator of cytotoxicity.

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 7-KC (e.g., 0-50 µM). Include a vehicle control (e.g., ethanol or DMSO). Incubate for the desired time (e.g., 16, 24, or 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow VSMCs in 6-well plates. Treat with 7-KC as per the experimental design.[1]

-

Cell Harvesting: After incubation, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells for each sample.

-

Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[8] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[3]

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression or cleavage of key proteins in the apoptotic pathway.

-

Protein Extraction: After 7-KC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-